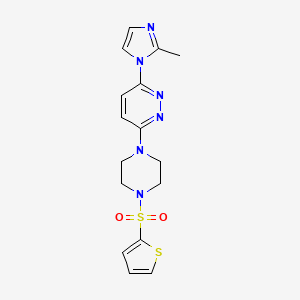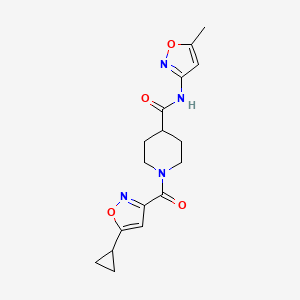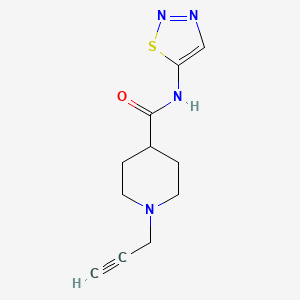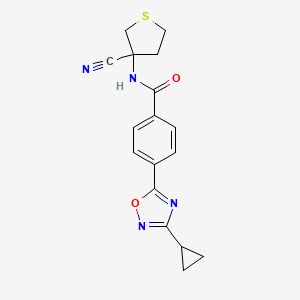
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a methoxypiperidinyl group, a phenyl ring, and a pyridinylthioacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide typically involves multiple steps:
-
Formation of the Methoxypiperidinyl Intermediate
Starting Material: 4-methoxypiperidine.
Reaction: Alkylation or acylation to introduce the phenyl group.
Conditions: Often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyridinylthioacetamide
Starting Material: 4-pyridinethiol.
Reaction: Thiol-ene reaction or nucleophilic substitution to attach the pyridinylthioacetamide group.
Conditions: Typically performed under mild conditions with catalysts such as triethylamine (TEA) or in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Purification: Techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Products: Oxidized derivatives, potentially altering the methoxy or thioacetamide groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms, possibly affecting the pyridinyl or phenyl rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, modifying the functional groups on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: DMF, dichloromethane (DCM), or ethanol depending on the reaction type.
Temperature: Reactions may be conducted at room temperature or under reflux conditions.
Aplicaciones Científicas De Investigación
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide has diverse applications in scientific research:
-
Chemistry
Ligand Design: Used in the synthesis of complex ligands for coordination chemistry.
Catalysis: Acts as a precursor for catalysts in organic transformations.
-
Biology
Receptor Studies: Investigated for its binding affinity to various biological receptors.
Enzyme Inhibition: Explored as a potential inhibitor for specific enzymes.
-
Medicine
Drug Development: Studied for its pharmacological properties and potential therapeutic applications.
Diagnostics: Utilized in the development of diagnostic agents.
-
Industry
Material Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to:
Bind to Receptors: The methoxypiperidinyl and pyridinyl groups facilitate binding to specific receptors, modulating their activity.
Inhibit Enzymes: The thioacetamide moiety can interact with enzyme active sites, leading to inhibition of enzyme function.
Pathways Involved: The compound may influence signaling pathways related to its target receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
-
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-3-ylthio)acetamide
Difference: Pyridinyl group at the 3-position instead of the 4-position.
Uniqueness: Different binding affinity and biological activity due to positional isomerism.
-
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-2-ylthio)acetamide
Difference: Pyridinyl group at the 2-position.
Uniqueness: Altered chemical reactivity and interaction with molecular targets.
-
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)propionamide
Difference: Propionamide group instead of acetamide.
Uniqueness: Different pharmacokinetic properties and biological effects.
Highlighting Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide stands out due to its specific structural features that confer unique binding properties and reactivity. Its combination of methoxypiperidinyl, phenyl, and pyridinylthioacetamide groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-17-8-12-22(13-9-17)16-4-2-15(3-5-16)21-19(23)14-25-18-6-10-20-11-7-18/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGKPLLJIKCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)




![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)



![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)

